molecular formula C9H5F3N2O2 B1416608 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid CAS No. 887576-98-9

6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid

Cat. No.: B1416608
CAS No.: 887576-98-9
M. Wt: 230.14 g/mol
InChI Key: PUNYEWFCUQQVCA-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Classification

6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the indazole family. Its systematic IUPAC name reflects its structural features: a bicyclic indazole core (benzene fused with pyrazole), a trifluoromethyl (-CF₃) substituent at position 6, and a carboxylic acid (-COOH) group at position 3 (Figure 1). Common synonyms include:

  • 6-Trifluoro-3-indazole-carboxylic acid
  • 1H-Indazole-3-carboxylic acid, 6-(trifluoromethyl)-
  • AMBH97B9F4E8 (commercial catalog code).

Structurally, it is classified as:

  • Bicyclic heterocycle : Combines aromatic benzene and pyrazole rings.
  • Electron-withdrawing substituents : The -CF₃ and -COOH groups influence reactivity and solubility.

Molecular Identity and Registration

The compound’s molecular identity is unambiguously defined by its:

Property Value Source
CAS Registry Number 887576-98-9
Molecular Formula C₉H₅F₃N₂O₂
Molecular Weight 230.14 g/mol
InChI Key PUNYEWFCUQQVCA-UHFFFAOYSA-N
SMILES OC(=O)C₁=NNC₂=C(C=CC=C₂C(F)(F)F)

It is registered in major chemical databases:

  • PubChem CID : 40424302
  • ChemSpider ID : 21369725
  • EC Number : Not formally assigned.

Commercial suppliers (e.g., Sigma-Aldrich, Ambeed) report a purity of ≥98% and recommend storage at 2–8°C in sealed containers.

Historical Development of Indazole Chemistry

Indazole chemistry originated in the late 19th century with Emil Fischer’s synthesis of indazole derivatives via thermal cyclization. Key milestones include:

  • 1883 : Fischer’s isolation of indazole from ortho-hydrazine cinnamic acid.
  • 1960s : Discovery of biologically active indazoles (e.g., Benzydamine, an anti-inflammatory drug).
  • 21st century : Advancements in regioselective trifluoromethylation, enabling efficient synthesis of 6-CF₃ indazoles.

The development of this compound reflects modern trends in fluorinated heterocycle synthesis, particularly through radical trifluoromethylation strategies.

Position in Heterocyclic Chemistry Research

Indazoles occupy a critical niche in heterocyclic chemistry due to:

  • Thermodynamic stability : 1H-tautomer predominates over 2H-form.
  • Bioisosteric potential : Mimics purine bases in drug design.
  • Functional versatility : The -COOH group enables derivatization into amides, esters, or metal complexes.

Recent studies highlight its role in:

  • Kinase inhibitor development : Trifluoromethyl groups enhance target binding.
  • Enzyme modulation : Carboxylic acid moiety participates in hydrogen bonding with active sites.

Significance in Fluorinated Heterocycle Studies

The compound exemplifies the strategic use of fluorine in medicinal chemistry:

  • Physicochemical modulation :
    • Lipophilicity : logP ≈ 2.28 (predicted), improving membrane permeability.
    • Metabolic stability : CF₃ resists oxidative degradation.
  • Electronic effects :

    • The -CF₃ group withdraws electrons, polarizing the indazole ring and enhancing interactions with aromatic residues in proteins.
  • Applications in drug discovery :

    • Antiviral agents : Fluorinated indazoles show picomolar activity against HCV NS4B.
    • Anti-inflammatory compounds : Analogues inhibit IDO1 (IC₅₀ = 5.3 μM).

A comparative analysis of fluorinated vs. non-fluorinated indazoles reveals 10–50× potency improvements in target binding, underscoring the -CF₃ group’s impact.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)13-14-7(5)8(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNYEWFCUQQVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654137
Record name 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887576-98-9
Record name 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Synthesis via Indazole Derivatives

Overview:
This approach primarily involves the oxidation of methyl- or hydroxymethyl-substituted indazoles to yield the target carboxylic acid. It is a common route but often involves lengthy procedures and low overall yields.

Key Methodology:

  • Starting Material: 3-methyl-1H-indazole or 3-hydroxymethyl-1H-indazole
  • Reaction Conditions: Oxidation using oxidants such as potassium permanganate or other strong oxidants under controlled conditions
  • Outcome: Conversion to 1H-indazole-3-carboxylic acid with moderate yields

Research Findings:

  • The oxidation process is straightforward but involves multiple steps, including purification and potential over-oxidation risks, which can reduce yields.
  • The process is often lengthy and involves costly reagents, limiting its industrial scalability.

Data Table 1: Traditional Oxidation Method

Step Starting Material Reagent Reaction Conditions Yield Notes
1 3-methyl-1H-indazole Oxidant (e.g., KMnO4) Reflux, controlled temperature ~50-70% Multi-step purification

Direct Cyclization of Trifluoromethyl-Substituted Precursors

Overview:
Recent advances focus on the direct synthesis from trifluoromethyl-substituted precursors, such as 6-(Trifluoromethyl)-2-nitroaniline derivatives, followed by cyclization and oxidation steps.

Key Methodology:

  • Starting Material: 2-nitroaniline derivatives bearing the trifluoromethyl group
  • Reaction Conditions: Cyclization using hydrazine derivatives or acid-mediated cyclization, followed by oxidation to the acid form
  • Advantages: Shorter routes with fewer steps, higher yields, and better scalability

Research Findings:

  • This route reduces the number of steps and reagents needed, improving overall efficiency
  • Cyclization is typically performed under reflux with acid catalysts, and oxidation is achieved with mild oxidants like sodium chlorite or hydrogen peroxide

Data Table 2: Cyclization and Oxidation Route

Step Starting Material Key Reagents Conditions Yield Notes
1 2-nitroaniline derivative Hydrazine or acid Reflux 75-85% Efficient cyclization
2 Cyclized intermediate Mild oxidant (e.g., H2O2) Room temp, controlled pH 80-90% Direct formation of carboxylic acid

Modern Synthetic Approaches Using Multicomponent Reactions

Overview:
Recent literature suggests the use of multicomponent reactions (MCRs) to synthesize the indazole core with trifluoromethyl substitution, followed by oxidation to the carboxylic acid.

Key Methodology:

  • Starting Materials: Aromatic amidines, trifluoromethylated aldehydes, and hydrazines
  • Reaction Conditions: Heating in suitable solvents like dimethylformamide (DMF) or acetic acid, with catalysts such as copper salts or iodine
  • Advantages: High atom economy, shorter reaction times, and potential for diversity-oriented synthesis

Research Findings:

  • MCRs enable rapid access to various indazole derivatives with high functional group tolerance
  • Post-synthesis oxidation steps are similar to traditional methods but benefit from milder conditions

Data Table 3: Multicomponent Reaction Synthesis

Step Starting Materials Catalyst Solvent Conditions Yield Notes
1 Aromatic amidine + trifluoromethyl aldehyde + hydrazine Copper salts DMF or acetic acid 100-150°C, 4-8 h 65-80% Versatile and efficient

Notes on Reagents, Conditions, and Cost-Effectiveness

Aspect Details Implications
Reagents Use of inexpensive oxidants (e.g., hydrogen peroxide, sodium chlorite), common solvents (DMF, dichloromethane) Cost-effective, scalable
Conditions Reflux, mild oxidation, room temperature reactions Suitable for industrial scale
Raw Materials Precursors like trifluoromethylated anilines or indazoles Availability influences overall process viability

Summary of Findings

Method Advantages Disadvantages Typical Yield Scalability
Oxidation of indazoles Well-established Lengthy, low yield 50-70% Moderate
Cyclization of trifluoromethylated precursors Shorter, higher yield Requires specific starting materials 75-90% High
Multicomponent reactions Rapid, versatile Complex optimization 65-80% High

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted indazole derivatives .

Scientific Research Applications

1.1. Pharmaceutical Development

One of the primary applications of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid is as a precursor in the synthesis of pharmacologically active compounds. It has been identified as a key starting material for the synthesis of indazole derivatives, which exhibit various biological activities, including agonism at nicotinic acetylcholine receptors. These derivatives are being investigated for their potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia .

1.2. Male Contraceptive Research

Research has indicated that analogues of indazole-3-carboxylic acid, including this compound, have been explored for their effects on spermatogenesis. One study highlighted that certain derivatives can induce infertility in male rats, suggesting their potential application in developing non-hormonal male contraceptives . This line of research is particularly promising as it may lead to new methods of fertility control without the side effects associated with hormonal treatments.

2.1. Inhibition of Spermatogenesis

The compound has shown significant activity in inhibiting spermatogenesis in various animal models. Studies have reported that specific indazole carboxylic acid derivatives can block sperm production effectively and reversibly, making them candidates for further exploration in male contraceptive strategies .

2.2. Neuropharmacological Effects

Research into the neuropharmacological effects of indazole derivatives suggests that they may modulate neurotransmitter systems, particularly those involving nicotinic receptors. The ability to act as agonists or partial agonists at these receptors positions these compounds as potential treatments for cognitive deficits associated with neurodegenerative diseases .

3.1. Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of the trifluoromethyl group, which enhances the compound's biological activity and stability. Various synthetic methodologies have been documented, showcasing high yields and purity levels .

Synthesis Method Yield Conditions
Carbonyldiimidazole reaction81.4%DMF at 65°C
N-Methoxy-N-methylation79%DMF with N,O-Dimethylhydroxylamine-HCl

4.1. Alzheimer’s Disease Treatment

A notable case study involved the development of a bicyclic indazole amide derived from this compound, which demonstrated efficacy in preclinical models for treating Alzheimer's disease by targeting nicotinic acetylcholine receptors . This study emphasizes the compound's relevance in neuropharmacology.

4.2. Male Fertility Control Research

Another case study focused on the effects of indazole derivatives on male fertility, highlighting how specific compounds caused reversible infertility in animal models at varying doses . This research underscores the potential for developing new contraceptive methods based on these findings.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indazole-3-carboxylic acid derivatives are highly sensitive to substituent type and position. Key structural analogs include:

Compound Name CAS Number Substituent Position Molecular Formula Key Differences vs. Target Compound
7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid 959236-70-5 7-CF₃ C₉H₅F₃N₂O₂ Trifluoromethyl at 7-position; higher predicted boiling point (419.5°C)
5-(Trifluoromethyl)-1H-indazole-3-carboxylic acid 34176094 (CID) 5-CF₃ C₉H₅F₃N₂O₂ Trifluoromethyl at 5-position; altered electronic distribution
6-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid 858661-78-6 6-OCF₃ C₉H₅F₃N₂O₃ Trifluoromethoxy group reduces lipophilicity vs. -CF₃
5-Methyl-1H-indazole-3-carboxylic acid - 5-CH₃ C₉H₈N₂O₂ Methyl group lacks electron-withdrawing effects of -CF₃

Key Observations :

  • Positional Isomerism : Moving the -CF₃ group from the 6- to 7-position (e.g., 959236-70-5) increases predicted boiling point (419.5°C vs. ~340–360°C for the target compound) and alters steric interactions in biological targets .
  • Substituent Effects : Replacing -CF₃ with -OCF₃ (trifluoromethoxy) reduces lipophilicity (logP decreases by ~0.5–1.0 units), impacting membrane permeability .

Physicochemical Properties

Predicted and experimental data highlight critical differences:

Property 6-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid 7-(Trifluoromethyl) Analogue 6-(Trifluoromethoxy) Analogue
Boiling Point ~339.8°C (predicted) 419.5°C (predicted) Data not available
Density ~1.422 g/cm³ (predicted) 1.630 g/cm³ (predicted) -
pKa ~3.96 (predicted) 2.47 (predicted) ~3.5–4.0 (estimated)

Key Observations :

  • The 7-CF₃ isomer exhibits higher density and lower pKa (2.47 vs. 3.96), suggesting stronger acidity due to electronic effects .
  • Trifluoromethoxy substitution (6-OCF₃) may slightly increase solubility in polar solvents compared to -CF₃ .

Commercial Availability and Pricing

Compound Price (1g) Supplier
This compound €80–120 CymitQuimica
6-Trifluoromethyl-1H-indazole-3-carbaldehyde Inquire J&W PharmLab
7-(Trifluoromethyl) analogue Not listed Multiple suppliers

Key Observations :

  • The target compound is more readily available than positional isomers, reflecting its broader research applications .

Biological Activity

6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₅F₃N₂O₂, with a molecular weight of approximately 230.14 g/mol. The compound features a trifluoromethyl group (-CF₃) at the 6-position and a carboxylic acid group (-COOH) at the 3-position of the indazole ring. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Anti-Cancer Properties

Research indicates that this compound exhibits promising anti-cancer activity . It has been shown to inhibit various kinases involved in cancer progression, including factors like FGFR (Fibroblast Growth Factor Receptor). For instance, derivatives of indazole have demonstrated IC50 values (the concentration required to inhibit 50% of the target activity) as low as 4.1 nM against FGFR1, indicating potent enzymatic inhibition .

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (nM)
This compoundFGFR1<4.1
Other Indazole DerivativesFGFR22.0 ± 0.8
Novel Indazole AnaloguesAurora Kinases0.026 - 0.015

Anti-Bacterial Activity

The compound also shows potential anti-bacterial properties , which are characteristic of many indazole derivatives. The structural features of indazoles contribute to their ability to interact with bacterial enzymes and disrupt metabolic pathways essential for bacterial survival.

Complement System Modulation

One notable mechanism of action for this compound is its ability to act as an inhibitor of complement factor D , which plays a crucial role in the alternative pathway of complement activation. This inhibition can have therapeutic implications for conditions where the complement system is implicated, such as autoimmune disorders and age-related macular degeneration.

Case Studies and Research Findings

Several studies have evaluated the biological activity of indazole derivatives, focusing on their structure-activity relationships (SAR). For example:

  • A study reported that modifications at the 4-position and 6-position of the indazole scaffold significantly influenced their inhibitory activities against IDO1 (Indoleamine 2,3-dioxygenase), with some compounds exhibiting IC50 values as low as 5.3 μM .
  • Another investigation highlighted the dual mechanisms of action for certain derivatives, demonstrating both enzymatic inhibition and cellular activity against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with trifluoromethyl-containing precursors. A common approach involves refluxing 3-formyl-1H-indazole derivatives with trifluoromethylating agents (e.g., Togni’s reagent) in acetic acid with sodium acetate as a catalyst . Purity optimization includes recrystallization from acetic acid or ethanol, followed by HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient). Residual trifluoromethyl intermediates can be removed via silica gel chromatography (ethyl acetate/hexane, 3:7) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : A singlet at δ 8.2–8.5 ppm confirms the indazole C6-H. The absence of aldehydic protons (δ ~10 ppm) verifies cyclization.
  • ¹⁹F NMR : A triplet near δ -60 to -65 ppm (CF₃ group) .
  • FT-IR : A broad O–H stretch (~2500–3000 cm⁻¹) for the carboxylic acid and C=O stretch (~1700 cm⁻¹) .
  • HRMS : Exact mass matching [M+H]⁺ (calculated for C₉H₅F₃N₂O₂: 238.0264) .

Q. How is the anti-proliferative activity of this compound evaluated in cancer cell lines?

  • Methodological Answer : Use MTT or SRB assays in prostate (PC-3) or breast (MCF-7) cancer cells. Typical protocol:

  • Seed cells in 96-well plates (5×10³ cells/well).
  • Treat with 1–100 µM compound for 48–72 hours.
  • Measure IC₅₀ values and validate via autophagy markers (LC3-II/LC3-I ratio via Western blot) and mTOR/p70S6K pathway inhibition . Include positive controls (e.g., rapamycin for autophagy) .

Advanced Research Questions

Q. How can contradictory data on mTOR inhibition efficacy across studies be resolved?

  • Methodological Answer : Discrepancies may arise from cell line variability (e.g., PTEN status in prostate cancer) or assay conditions. To address this:

  • Standardize assays : Use isogenic cell lines (e.g., PTEN⁺/PTEN⁻ pairs).
  • Pharmacokinetic profiling : Measure intracellular compound levels via LC-MS to confirm bioavailability .
  • Pathway multiplexing : Combine phospho-mTOR (Ser2448) and phospho-p70S6K (Thr389) ELISA with autophagy flux assays (bafilomycin A1 treatment) .

Q. What computational strategies predict the binding affinity of this compound to mTOR or autophagy-related proteins?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with mTOR (PDB: 4JSV) or ATG5-ATG12 (PDB: 6NZT) structures. Focus on the kinase domain (mTOR) or ubiquitin-like interface (ATG5-ATG12) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA ≤ -50 kJ/mol) .

Q. How can reaction yields be improved in large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design (e.g., 3² factors: temperature, catalyst loading) to optimize cyclocondensation. For example, higher temperatures (80–100°C) with 1.2 equiv sodium acetate increase yields from 45% to 72% .
  • Flow chemistry : Use microreactors for precise control of exothermic trifluoromethylation steps, reducing side products .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid
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6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid

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